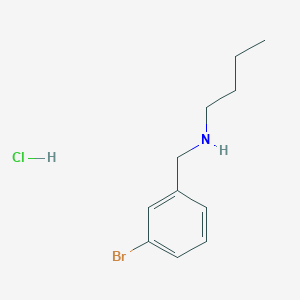

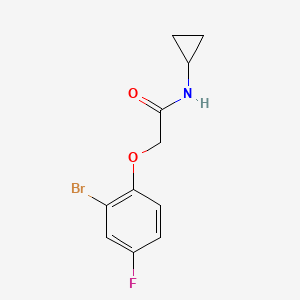

![molecular formula C11H17ClFN B3165834 Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride CAS No. 90389-44-9](/img/structure/B3165834.png)

Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of amines, such as Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride, can be complex and involves several steps . For instance, the hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .Molecular Structure Analysis

The molecular structure of amines, including Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride, can be analyzed using various spectroscopic techniques . For example, amines have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH 4+) ions and hydroxide (OH −) ions .Chemical Reactions Analysis

The chemical reactions of amines can be diverse and complex . For instance, amines can undergo protodeboronation, a valuable but unknown transformation .Physical And Chemical Properties Analysis

Amines, including Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride, have several characteristic physical and chemical properties . They can act as weak organic bases, and their basicity can be used to increase the water solubility of certain compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride has been involved in studies aiming to understand its synthesis and structure, contributing to broader research in organic chemistry and materials science. For instance, research by Jankowski et al. (1999) presents a method for the preparation of enantiomerically pure tert-butyl(methyl)phenylsilanes, highlighting the chemical's role in the synthesis of stereochemically complex compounds (Jankowski et al., 1999). Similarly, Kim et al. (2011) explored guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reactions, indicating the compound's utility in developing advanced materials (Kim et al., 2011).

Applications in Organic Synthesis and Catalysis

The research also delves into the compound's applications in organic synthesis and catalysis. Eidi et al. (2016) developed a method for the synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups with amine hydrochlorides, showcasing the compound's role in facilitating chemical transformations (Eidi et al., 2016). This indicates its potential in the green chemistry domain, emphasizing sustainability and efficiency.

Material Science and Electrochemistry

In the realm of materials science and electrochemistry, Bates et al. (2002) highlighted the use of a task-specific ionic liquid derived from butyl amine for CO2 capture, which reacts reversibly with CO2, sequestering the gas as a carbamate salt (Bates et al., 2002). This research underscores the compound's relevance in addressing environmental challenges and its potential in energy-related applications.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for the study and application of amines, including Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride, are vast and diverse . For instance, there is ongoing research into the catalytic protodeboronation of alkyl boronic esters, a process that could have significant implications for the synthesis of amines .

Propiedades

IUPAC Name |

N-[(3-fluorophenyl)methyl]butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHMPWSQNLYADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=CC=C1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid](/img/structure/B3165752.png)

![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B3165785.png)

![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)

![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)

Amine Hydrochloride](/img/structure/B3165826.png)

Amine Hydrochloride](/img/structure/B3165842.png)